molecular formula C16H19NO2S B4421556 N-(2-tert-butylphenyl)benzenesulfonamide

N-(2-tert-butylphenyl)benzenesulfonamide

Cat. No.: B4421556
M. Wt: 289.4 g/mol
InChI Key: MLNNBGLQJAYKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-tert-butylphenyl)benzenesulfonamide: is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, with a tert-butyl group at the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)benzenesulfonamide typically involves the reaction of 2-tert-butylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-tert-butylaniline+benzenesulfonyl chlorideThis compound+HCl\text{2-tert-butylaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-tert-butylaniline+benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to facilitate the reaction and improve the solubility of the reactants.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-tert-butylphenyl)benzenesulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfonate esters.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted sulfonamides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-tert-butylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized sulfonamides.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. In antimicrobial applications, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. The tert-butyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • N-butylbenzenesulfonamide
  • N-methylbenzenesulfonamide
  • N-ethylbenzenesulfonamide

Comparison:

  • N-(2-tert-butylphenyl)benzenesulfonamide is unique due to the presence of the tert-butyl group, which imparts greater steric hindrance and lipophilicity compared to other similar compounds.
  • N-butylbenzenesulfonamide lacks the bulky tert-butyl group, making it less sterically hindered and potentially less lipophilic.
  • N-methylbenzenesulfonamide and N-ethylbenzenesulfonamide have smaller alkyl groups, resulting in different physical and chemical properties.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-tert-butylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-16(2,3)14-11-7-8-12-15(14)17-20(18,19)13-9-5-4-6-10-13/h4-12,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNNBGLQJAYKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-tert-butylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-tert-butylphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-tert-butylphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-tert-butylphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-tert-butylphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-tert-butylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.